molecular formula C16H21BN2O2 B3180259 1-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole CAS No. 1394374-23-2

1-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole

Cat. No.: B3180259
CAS No.: 1394374-23-2
M. Wt: 284.2 g/mol
InChI Key: OJWVDNXZIXISIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1394374-23-2) is an imidazole derivative featuring a methyl group at the 1-position and a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at the 2-position. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry. Its synthesis involves palladium-catalyzed coupling under microwave irradiation, yielding a mixture of the target compound and a boronic acid derivative . The compound’s molecular formula is C₁₇H₂₂BN₂O₂, with a molecular weight of 303.18 g/mol .

Properties

IUPAC Name

1-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-6-12(7-9-13)14-18-10-11-19(14)5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWVDNXZIXISIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazole ring and the boronic ester group separately.

    Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction, where the boronic ester is coupled with a halogenated imidazole derivative in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as potassium carbonate. The reaction temperature is typically maintained between 80-100°C.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole undergoes various types of chemical reactions:

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The imidazole ring can be reduced under specific conditions to form corresponding imidazoline derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions.

    Major Products: The major products formed from these reactions include phenol derivatives, imidazoline derivatives, and substituted phenyl-imidazole compounds.

Scientific Research Applications

Chemical Properties and Structure

This compound contains a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) that enhances its reactivity and solubility in organic solvents. The imidazole ring contributes to its potential biological activity and ability to form coordination complexes with metals.

Medicinal Chemistry

Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. The incorporation of the boron moiety can enhance the compound's ability to interact with biological targets. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity. The presence of the boron group may enhance this property by improving the compound's interaction with microbial cell membranes or metabolic pathways .

Organic Synthesis

Borylation Reactions
The boron-containing group allows for effective borylation reactions. This is crucial in organic synthesis for forming carbon-boron bonds, which can be further transformed into various functional groups. The compound can serve as a versatile intermediate in synthesizing more complex molecules .

Catalysis
The unique structure of 1-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole makes it a potential catalyst in various organic reactions. Its ability to stabilize transition states can facilitate reactions such as cross-coupling and C-H activation .

Materials Science

Polymer Chemistry
Due to its boron content, this compound can be used in the development of new polymers with enhanced properties such as thermal stability and mechanical strength. Boron-containing polymers have applications in electronics and nanotechnology .

Sensors and Electronics
The unique electronic properties imparted by the boron group make this compound suitable for use in sensors and electronic devices. Its ability to form stable complexes with metals can be exploited in designing sensors for detecting metal ions or small organic molecules .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induced apoptosis in cancer cell lines
Antimicrobial Properties Enhanced membrane interaction leading to inhibition
Organic Synthesis Effective borylation reactions
Polymer Chemistry Improved thermal stability in polymer matrices
Sensors High sensitivity in detecting metal ions

Mechanism of Action

The mechanism of action of 1-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Boronic Ester Substitution on Imidazole

  • 1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Imidazole (CAS: 942070-72-6) Structure: Boronic ester at the 5-position of the imidazole ring. Molecular Formula: C₁₀H₁₇BN₂O₂; Molecular Weight: 208.07 g/mol. Synthesis: Prepared via direct borylation or Suzuki coupling, differing in reaction conditions from the target compound.

Phenyl-Linked Benzoimidazole Derivatives

  • 1-Phenyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-1H-Benzo[d]Imidazole (CAS: 1146340-38-6) Structure: Benzoimidazole core with phenyl and boronic ester substituents. Molecular Formula: C₂₅H₂₅BN₂O₂; Molecular Weight: 396.29 g/mol.

Bulkier Aromatic Systems

  • 1-Phenyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-1H-Phenanthro[9,10-d]Imidazole (CAS: 1228632-34-5)
    • Structure : Phenanthroimidazole core fused with a boronic ester-substituted phenyl group.
    • Molecular Formula : C₃₃H₂₉BN₂O₂; Molecular Weight : 496.41 g/mol.
    • Key Difference : Extended conjugation enhances optoelectronic properties, making it suitable for organic light-emitting diodes (OLEDs), unlike the target compound .

Physicochemical Properties

Property Target Compound 5-Substituted Imidazole Benzoimidazole Derivative Phenanthroimidazole
Molecular Weight (g/mol) 303.18 208.07 396.29 496.41
Aromatic System Imidazole + phenyl Imidazole Benzoimidazole + phenyl Phenanthroimidazole + phenyl
Boronic Ester Position 2-(para-phenyl) 5-position 2-(para-phenyl) 2-(para-phenyl)
Theoretical LogP ~3.2 (estimated) ~2.1 ~4.5 ~6.0

Biological Activity

1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole core substituted with a boron-containing dioxaborolane moiety. Its molecular formula is C16H24BNO4C_{16}H_{24}BNO_4 with a molecular weight of approximately 308.27 g/mol. The presence of the boron atom is crucial as it contributes to the compound's reactivity and biological interactions.

The biological activity of 1-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Notably, imidazole derivatives are known for their role in kinase inhibition and modulation of signaling pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on several human cancer cell lines. For instance:

  • Cell Lines Tested : H1975 and HCC827 (lung cancer)
  • IC50 Values : The compound showed IC50 values in the range of 100–500 nM, indicating significant antiproliferative activity compared to standard treatments like AZD9291 .

Mechanistic Insights

The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth. It has been shown to selectively inhibit mutant forms of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The binding affinity and selectivity were evaluated using biochemical assays that measured phosphorylation levels in treated cells .

Case Studies

Several case studies illustrate the compound's potential in drug development:

  • Study on EGFR Mutants :
    • Objective : To assess the efficacy against specific EGFR mutants.
    • Findings : The compound demonstrated a notable selectivity score (S(35) = 0.084), indicating its potential for targeted therapy in cancers driven by EGFR mutations .
  • Comparative Analysis with Other Inhibitors :
    • Objective : To compare the efficacy with other known inhibitors.
    • Results : In comparative studies against structurally related compounds, it was found that this imidazole derivative exhibited superior potency due to its unique structural attributes that enhance binding interactions with the target proteins .

Data Summary Table

PropertyValue
Molecular FormulaC16H24BNO4C_{16}H_{24}BNO_4
Molecular Weight308.27 g/mol
IC50 (H1975 Cell Line)100–500 nM
Selectivity ScoreS(35) = 0.084
TargetEGFR Mutants

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.